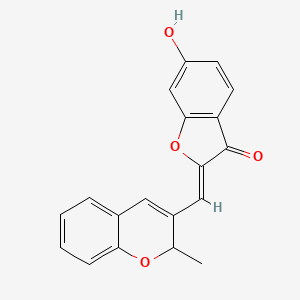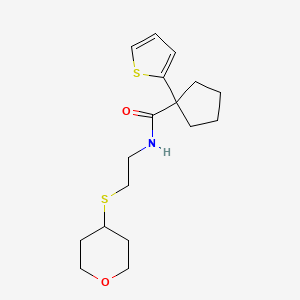
1-Methoxy-3-phenylpropan-2-one
説明
1-Methoxy-3-phenylpropan-2-one is a chemical compound with a molecular weight of 164.2 . It is also known by its IUPAC name, 1-methoxy-3-phenylacetone .
Synthesis Analysis
The synthesis of 1-Methoxy-3-phenylpropan-2-one can be achieved through various methods. One such method involves the Friedel–Crafts reaction of propanoyl chloride and benzene . It can also be prepared commercially by ketonization of benzoic acid and propionic acid over calcium acetate and alumina at 450–550 °C . Another method involves the condensation of α-Methoxystyrene with halogen compounds .Molecular Structure Analysis
The molecular structure of 1-Methoxy-3-phenylpropan-2-one can be represented by the InChI code: 1S/C10H12O2/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 .Physical And Chemical Properties Analysis
1-Methoxy-3-phenylpropan-2-one is a liquid at room temperature .科学的研究の応用
Chemical Analysis and Molecular Structure
1-Methoxy-3-phenylpropan-2-one serves as a subject in studies exploring molecular fragmentation under electron oxidation. Research by Baciocchi et al. (1996) demonstrates how radical cations of similar compounds undergo side-chain fragmentation, revealing insights into the role of α- and β-OH groups in these processes (Baciocchi et al., 1996). Such findings have implications for understanding the stability and reactivity of pharmaceutical compounds.
Photophysical Properties for Material Science
The study of fluorescent properties of europium (III) complexes with 1-Methoxy-3-phenylpropan-2-one reveals its utility in material science, specifically in the development of new luminescent materials. Wang et al. (2012) explored the complex's thermal stability and emission properties, highlighting its potential in solid-state lighting and display technologies (Wang et al., 2012).
Catalysis and Synthesis
In catalysis, 1-Methoxy-3-phenylpropan-2-one is studied for its reactivity and selectivity. For instance, Toukoniitty et al. (2004) investigated its asymmetric hydrogenation over cinchona-modified Pt, indicating its relevance in producing enantiomerically pure compounds for pharmaceutical applications (Toukoniitty et al., 2004).
Optical and Electronic Materials
Galer et al. (2014) examined the BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, demonstrating multiple chromisms and aggregation-induced emission properties. This research points to applications in optical materials, sensors, and electronic devices (Galer et al., 2014).
Radical Chemistry and Reactivity
Bales et al. (2001) conducted product studies and laser flash photolysis on alkyl radicals containing 1-Methoxy-3-phenylpropan-2-one, contributing to the understanding of olefin cation radicals. Such studies are crucial for developing new synthetic pathways and understanding radical stability (Bales et al., 2001).
Antioxidative and Bioactive Compounds
Kikuzaki et al. (1999) isolated antioxidative phenylpropanoids from berries, including compounds structurally related to 1-Methoxy-3-phenylpropan-2-one, highlighting the potential of such compounds in food preservation and medicinal chemistry (Kikuzaki et al., 1999).
Safety And Hazards
The safety information for 1-Methoxy-3-phenylpropan-2-one includes several hazard statements: H227, H302, H317, H319, H335 . Precautionary measures include P210, P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P333+P313, P337+P313, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
特性
IUPAC Name |
1-methoxy-3-phenylpropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCXPDHNUJIBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-phenylpropan-2-one | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-methoxyethoxy)carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2961042.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2961047.png)


![2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2961053.png)
![1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961055.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2961056.png)
![2,4-Dimethyl-5-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2961057.png)
![N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2961058.png)

![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961060.png)
